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molecular formula C7H13NS B2577165 Cyclohexanecarbothioamide CAS No. 7390-42-3

Cyclohexanecarbothioamide

Cat. No. B2577165
M. Wt: 143.25
InChI Key: JMMKXVYQBRGGJF-UHFFFAOYSA-N
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Patent
US07709481B2

Procedure details

25.0 g Cyclohexanecarboxamide were dissolved in 200 ml toluene. 8.74 g phosphorus pentasulfide were added, followed by the addition of 33.0 g sodium bicarbonate. The reaction mixture was warmed to 115° C. and stirred overnight. The reaction mixture was filtered over a celite pad, washed with dichloromethane. The filtrate evaporated under reduced pressure. The residue was dissolved in 250 ml dichloromethane and the organic layer was washed three times with 100 ml water and twice with 100 ml brine. The aqueous layer was extracted five times with 100 ml dichloromethane. The combined organic layers were dried over MgSO4 and the solvent removed under reduced pressure. The resulting residue was purified by chromatography with the eluent dichloromethane:ethyl acetate=1:1 to obtain 7.92 g Cyclohexanecarbothioic acid amide as a yellow solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8.74 g
Type
reactant
Reaction Step Two
Quantity
33 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]([NH2:9])=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:11].C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1>[CH:1]1([C:7](=[S:11])[NH2:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1(CCCCC1)C(=O)N
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
8.74 g
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Step Three
Name
Quantity
33 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over a celite pad
WASH
Type
WASH
Details
washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
The filtrate evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 250 ml dichloromethane
WASH
Type
WASH
Details
the organic layer was washed three times with 100 ml water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted five times with 100 ml dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by chromatography with the eluent dichloromethane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CCCCC1)C(N)=S
Measurements
Type Value Analysis
AMOUNT: MASS 7.92 g
YIELD: CALCULATEDPERCENTYIELD 281.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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